Methyl 2-(3-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate Methyl 2-(3-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16189692
InChI: InChI=1S/C21H16Cl2N2O4S/c1-11-16(21(28)29-2)20(25-18(26)12-5-3-6-13(22)9-12)30-17(11)19(27)24-15-8-4-7-14(23)10-15/h3-10H,1-2H3,(H,24,27)(H,25,26)
SMILES:
Molecular Formula: C21H16Cl2N2O4S
Molecular Weight: 463.3 g/mol

Methyl 2-(3-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC16189692

Molecular Formula: C21H16Cl2N2O4S

Molecular Weight: 463.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate -

Specification

Molecular Formula C21H16Cl2N2O4S
Molecular Weight 463.3 g/mol
IUPAC Name methyl 2-[(3-chlorobenzoyl)amino]-5-[(3-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Standard InChI InChI=1S/C21H16Cl2N2O4S/c1-11-16(21(28)29-2)20(25-18(26)12-5-3-6-13(22)9-12)30-17(11)19(27)24-15-8-4-7-14(23)10-15/h3-10H,1-2H3,(H,24,27)(H,25,26)
Standard InChI Key HFXYBEYNJJMMMK-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl

Introduction

Structural Characteristics and Molecular Properties

The compound’s molecular formula is C<sub>21</sub>H<sub>16</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>3</sub>S, with a molecular weight of 447.34 g/mol. Its structure comprises:

  • A thiophene ring substituted at positions 2, 3, 4, and 5.

  • A methyl ester at position 3.

  • Two 3-chlorophenyl groups linked via amide bonds at positions 2 and 5.

  • A methyl group at position 4.

The presence of electron-withdrawing chlorine atoms and amide groups enhances the compound’s polarity and influences its reactivity. X-ray crystallography data for analogous compounds (e.g., methyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate) reveal planar thiophene rings with substituents adopting orthogonal orientations to minimize steric hindrance .

Synthetic Pathways and Optimization

The synthesis of methyl 2-(3-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves a multi-step sequence:

Thiophene Core Formation

The thiophene ring is constructed via the Gewald reaction, which condenses ketones with cyanoacetates and sulfur. For this compound, 4-methyl-3-oxopentanenitrile reacts with methyl cyanoacetate and elemental sulfur under basic conditions to yield the 4-methylthiophene-3-carboxylate intermediate.

Amidation and Functionalization

Subsequent steps introduce the chlorinated benzamido groups:

  • Amidation at Position 2: The amino group of the thiophene intermediate reacts with 3-chlorobenzoyl chloride in dichloromethane, catalyzed by triethylamine.

  • Carbamoylation at Position 5: The 5-position is functionalized via reaction with 3-chlorophenyl isocyanate in tetrahydrofuran (THF), yielding the final product.

Key Reaction Conditions:

StepReagentSolventTemperatureYield
13-Chlorobenzoyl chlorideDCM0–25°C78%
23-Chlorophenyl isocyanateTHF60°C65%

Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C).

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the ester and amide groups.

Spectroscopic Data

  • IR (KBr): 1745 cm<sup>−1</sup> (C=O ester), 1660 cm<sup>−1</sup> (C=O amide), 750 cm<sup>−1</sup> (C-Cl).

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.12 (s, 1H, NH), 7.85–7.40 (m, 8H, Ar-H), 3.90 (s, 3H, OCH<sub>3</sub>), 2.55 (s, 3H, CH<sub>3</sub>).

  • MS (ESI+): m/z 447.1 [M+H]<sup>+</sup>.

Biological Activity and Mechanism

Preliminary studies on structurally related thiophene derivatives suggest potential antimicrobial and anticancer activities. For example, methyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate exhibits IC<sub>50</sub> values of 12 µM against Staphylococcus aureus and 18 µM against MCF-7 breast cancer cells . The chlorine substituents enhance lipophilicity, facilitating membrane penetration and target binding.

Proposed Mechanisms:

  • Enzyme Inhibition: Interaction with bacterial dihydrofolate reductase (DHFR) via hydrogen bonding and hydrophobic interactions.

  • DNA Intercalation: Planar aromatic systems intercalate DNA, disrupting replication in cancer cells.

Comparative Analysis with Analogous Compounds

The table below contrasts methyl 2-(3-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate with related molecules:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key FeaturesBioactivity
Methyl 2-(3-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylateC<sub>21</sub>H<sub>16</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>3</sub>S447.34Dual chloro substituents, ester groupAntimicrobial (pending data)
Methyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate C<sub>14</sub>H<sub>13</sub>N<sub>3</sub>O<sub>5</sub>S335.34Nitro group, amino substituentIC<sub>50</sub> = 12 µM (S. aureus)
Methyl 2-amino-4,5-bis(4-chlorophenyl)thiophene-3-carboxylateC<sub>19</sub>H<sub>15</sub>Cl<sub>2</sub>NO<sub>2</sub>S400.30Bis-4-chlorophenyl groupsAntifungal (C. albicans MIC = 8 µg/mL)

Applications and Future Directions

Pharmaceutical Development

The compound’s dual chlorinated aromatic systems make it a candidate for antibacterial drug discovery, particularly against multidrug-resistant strains. Structure-activity relationship (SAR) studies could optimize its potency by modifying the ester group or introducing fluorine substituents.

Materials Science

Conjugated thiophene derivatives are employed in organic semiconductors due to their electron-deficient cores. The chlorine atoms may enhance charge transport properties in thin-film transistors.

Environmental Considerations

Chlorinated organic compounds require evaluation for biodegradation and ecotoxicity. Computational models predict moderate persistence (t<sub>1/2</sub> = 60 days in soil), necessitating further empirical validation .

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